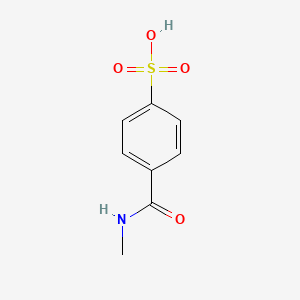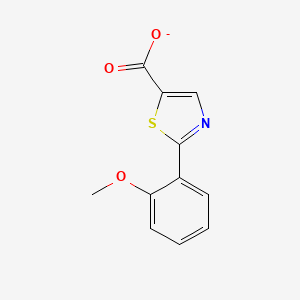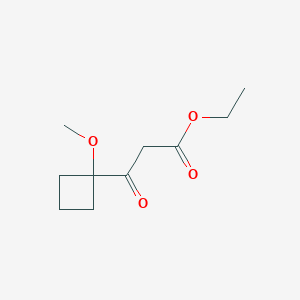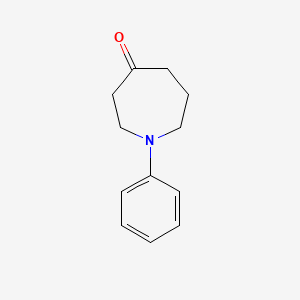
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a methylsulfonyl group attached to a propyl chain, which is further connected to the pyrazole ring The carboxylic acid group is located at the 5-position of the pyrazole ring
Métodos De Preparación
The synthesis of 1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfonyl)propylamine with ethyl 2-cyano-3,3-dimethylacrylate to form an intermediate, which is then cyclized to produce the desired pyrazole derivative. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield a sulfone derivative, while reduction of the carboxylic acid group would produce an alcohol.
Aplicaciones Científicas De Investigación
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Medicine: Due to its structural features, this compound can be explored for its therapeutic potential in treating various diseases. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The presence of the pyrazole ring and the carboxylic acid group allows it to form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity or modulating their function. The methylsulfonyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 3-position instead of the 5-position.
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
1-(3-(Methylsulfonyl)propyl)-1H-pyrazole-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group on the pyrazole ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
Propiedades
Fórmula molecular |
C8H12N2O4S |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
2-(3-methylsulfonylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4S/c1-15(13,14)6-2-5-10-7(8(11)12)3-4-9-10/h3-4H,2,5-6H2,1H3,(H,11,12) |
Clave InChI |
ALEBGKWMPPHIHY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCCN1C(=CC=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


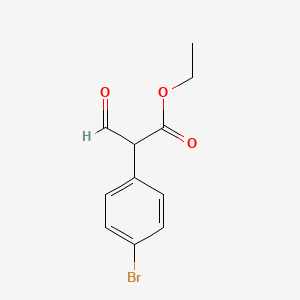
![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)

